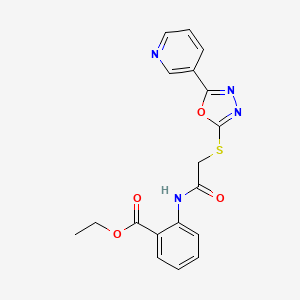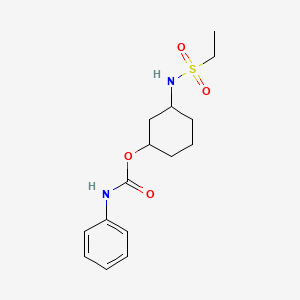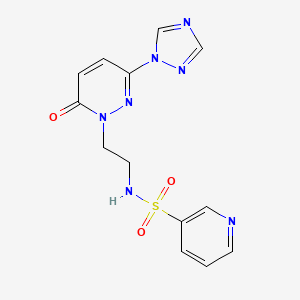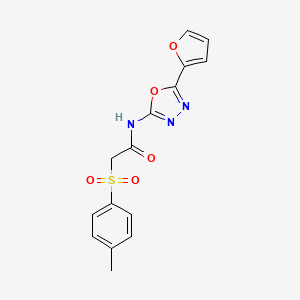
Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C18H16N4O4S and its molecular weight is 384.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate and its derivatives are significant in the field of heterocyclic chemistry due to their utility in synthesizing compounds with potential biological activities. For instance, the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids highlights a methodology that provides access to heteroaryl acetic acids, which possess anti-inflammatory and analgesic properties. This synthesis leverages the acylation of ethyl (1H-tetrazol-5-yl)acetate with aroyl chlorides, followed by thermal degradation to yield ethyl (5-aryl-1,3,4-oxadiazol-2-yl)acetates, which upon hydrolysis, produce acetic acids (L. Janda, 2001).
Biological Evaluation
Compounds bearing the 1,3,4-oxadiazole moiety, similar to the core structure of the subject chemical, have been extensively studied for their biological activities. Novel benzothiazole containing derivatives were synthesized for their antibacterial, antioxidant, and antitubercular activities, underscoring the versatility of this scaffold in medicinal chemistry (Manoj N. Bhoi et al., 2016). Furthermore, derivatives incorporating a thiadiazole moiety have been evaluated for insecticidal activities against Spodoptera littoralis, demonstrating the potential of such compounds in agricultural applications (A. Fadda et al., 2017).
Antimicrobial and Hemolytic Activities
The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (H. Khalid et al., 2016).
Electrochemical and Electrochromic Properties
The introduction of acceptor groups into donor-acceptor type monomers, such as ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate, has been studied for its impact on electrochemical and electrochromic properties. These properties are crucial for applications in organic electronics, where materials that exhibit reversible color changes under electrical stimulation are of interest (Bin Hu et al., 2013).
Mecanismo De Acción
Safety and Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it. It’s also important to consider potential bioactivity, as many compounds with similar structural features are biologically active .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-2-25-17(24)13-7-3-4-8-14(13)20-15(23)11-27-18-22-21-16(26-18)12-6-5-9-19-10-12/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTLVNWNWWMHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B3018343.png)
![N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3018344.png)
![1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole](/img/structure/B3018346.png)
![4-(6-Cyclopentyloxypyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3018348.png)
![N,N-dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}aniline](/img/structure/B3018349.png)


![Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B3018353.png)

![5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3018355.png)
![1-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3018357.png)

![N-cyclohexyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B3018360.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3018363.png)
